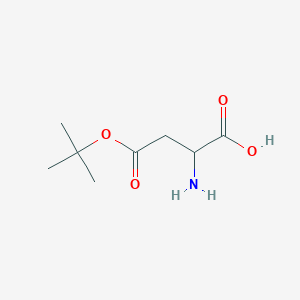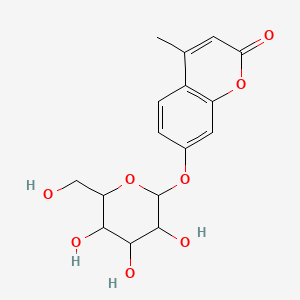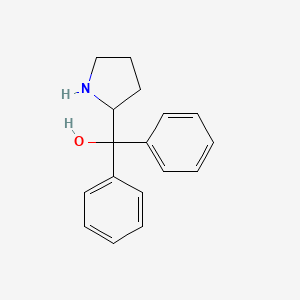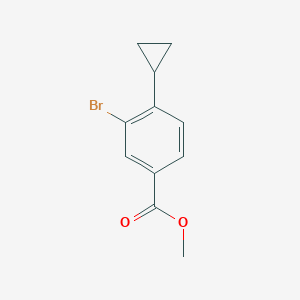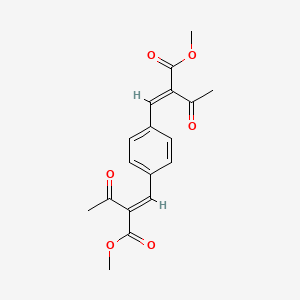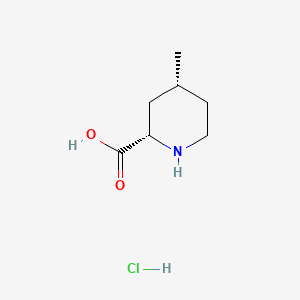
alpha-Costic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Costic acid can be synthesized through several methods. One common approach involves the extraction from plant sources, followed by purification processes. The synthetic route typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using organic solvents like dichloromethane or chloroform.
Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its solid form.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, biotechnological methods involving microbial fermentation are being explored for the sustainable production of this compound.
化学反应分析
Types of Reactions
Alpha-Costic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, such as costic acid lactone.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of costic acid lactone.
Reduction: Formation of alpha-Costic alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Alpha-Costic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sesquiterpenoids and complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of alpha-Costic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
Alpha-Costic acid is compared with other similar sesquiterpenoid compounds:
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.3 g/mol |
纯度 |
> 95% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)
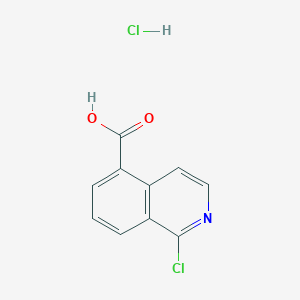

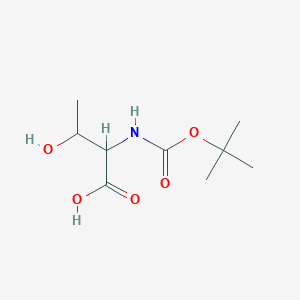
![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)
